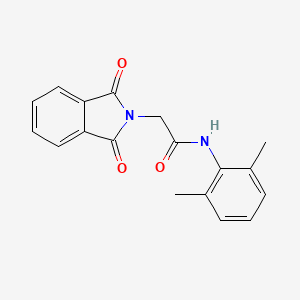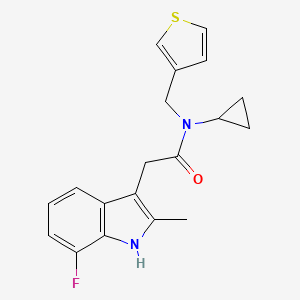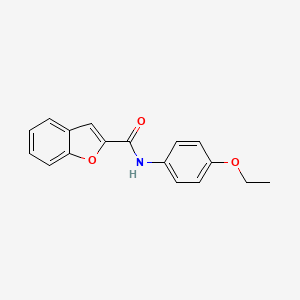![molecular formula C14H13F6NO3 B5561072 4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a seven-membered oxazepane ring attached to a benzoyl group substituted with two trifluoromethyl groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring, the benzoyl group, and the trifluoromethyl groups. The carbonyl group in the benzoyl moiety could be reactive towards nucleophiles, and the trifluoromethyl groups could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carbonyl group and potentially polar C-F bonds could influence its solubility properties. The size and shape of the molecule could influence its physical state (solid, liquid, gas) at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has focused on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, demonstrating the utility of trifluoromethylated compounds in developing new amino acids for potential applications in medicinal chemistry and drug development (Burger et al., 2006).
- The functionalization of 1,3-bis(trifluoromethyl)benzene, a compound with structural similarities, has been explored to create a variety of derivatives, showcasing the versatility of fluorinated compounds in organic synthesis and potential applications in material science (Dmowski & Piasecka-Maciejewska, 1998).
Material Science and Nanotechnology
- Fluorinated metal-organic frameworks have been developed, indicating the role of fluorinated ligands in constructing novel coordination frameworks with potential applications in gas storage, separation, and catalysis (Zhang et al., 2014).
- A study on the synthesis of a low bandgap black copolymer via a donor-acceptor approach suggests the importance of fluorinated compounds in developing materials with specific electronic and optical properties, relevant for applications in electronics and optoelectronics (İçli et al., 2010).
Environmental Applications
- Novel sulfonated thin-film composite nanofiltration membranes, incorporating fluorinated compounds, have shown improved water flux and dye rejection capabilities, highlighting the application of fluorinated materials in water treatment and purification technologies (Liu et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]-(6-hydroxy-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-1-2-10(11(5-8)14(18,19)20)12(23)21-3-4-24-7-9(22)6-21/h1-2,5,9,22H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNEEFFAIUQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-Bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)


![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)